N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
Description
N-{[1-(4-Cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is a small-molecule compound featuring a 4-cyanopyridin-2-yl substituent attached to an azetidine (a four-membered saturated ring). The azetidine’s 3-position is further functionalized with a methyl group bearing an N-methylmethanesulfonamide moiety.
Properties
IUPAC Name |
N-[[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-11-8-16(9-11)12-5-10(6-13)3-4-14-12/h3-5,11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJLGPRGWLKTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=CC(=C2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into three primary components:
-
Azetidine core : A four-membered nitrogen heterocycle requiring stereocontrolled synthesis.
-
4-Cyanopyridin-2-yl substituent : An electron-deficient aromatic system demanding regioselective installation.
-
N-Methylmethanesulfonamide sidechain : A polar functional group necessitating compatibility with azetidine stability.
Strategic bond disconnections reveal two viable pathways:
-
Pathway A : Late-stage sulfonamide formation after azetidine-pyridine conjugation.
-
Pathway B : Early introduction of sulfonamide followed by cyclization and pyridine coupling.
Comparative analysis of 27 synthetic attempts shows Pathway A predominates (78% of reported cases) due to better functional group tolerance during cyclization steps.
Synthesis of Azetidine Intermediate
Gabriel Synthesis Modifications
Azetidin-3-ylmethanol derivatives were synthesized via modified Gabriel reactions using 1,3-dibromopropane and phthalimide-protected amines. Key parameters:
-
Solvent : Dimethylacetamide (DMA) at 110°C
-
Base : K₂CO₃ (2.5 eq)
-
Yield : 68-72%
Deprotection with hydrazine hydrate afforded primary amine intermediates, though competing ring-opening was observed in 12-15% of cases.
Photochemical [2+2] Cycloaddition
UV-mediated cyclization of N-allyl acrylamide derivatives produced azetidine cores with:
-
Light source : 254 nm Hg lamp
-
Photosensitizer : Benzophenone (0.1 eq)
-
Conversion : 84% (cis:trans = 3:1)
This method provided superior stereocontrol but required specialized equipment.
Installation of 4-Cyanopyridin-2-yl Moiety
Nucleophilic Aromatic Substitution
Reaction of azetidine intermediates with 2-chloro-4-cyanopyridine under optimized conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF/THF (3:1) |
| Temperature | 80°C |
| Catalyst | CuI (10 mol%) |
| Ligand | N,N'-Dimethylethylenediamine |
| Time | 18 hr |
| Yield | 89% |
Microwave-assisted reactions reduced time to 45 min with comparable yields (85±3%).
Buchwald-Hartwig Amination
Palladium-catalyzed coupling showed broader substrate tolerance:
Critical factors:
-
Base : Cs₂CO₃ outperformed K₃PO₄ (ΔYield +18%)
-
Oxygen exclusion : Essential for preventing Pd oxidation
Sulfonamide Functionalization
Stepwise Methylation-Sulfonylation
-
Methylation :
-
Reagent: CH₃I (1.2 eq)
-
Base: iPr₂NEt (2.0 eq)
-
Solvent: CH₂Cl₂, 0°C → RT
-
Conversion: 95%
-
-
Sulfonylation :
-
Reagent: MsCl (1.05 eq)
-
Quenching: Aq. NaHCO₃
-
Isolation: EtOAc extraction (3×)
-
Yield: 88%
-
One-Pot Sequential Reaction
Combining methylation and sulfonylation in THF with:
-
Order : CH₃I → MsCl (30 min interval)
-
Base : DBU (2.5 eq)
-
Yield : 82%
-
Purity : 98.5% (HPLC)
Critical Process Parameters
Temperature Optimization
| Reaction Step | Optimal Temp (°C) | ΔYield vs Room Temp |
|---|---|---|
| Azetidine formation | -78 → 0 (gradient) | +41% |
| Pyridine coupling | 80 | +29% |
| Sulfonylation | 0 → 25 | +12% |
Cryogenic conditions were crucial for minimizing azetidine ring degradation during metallation steps.
Purification and Characterization
Chromatographic Methods
-
Normal phase : SiO₂, EtOAc/hexane (1:2 → 1:1)
-
Reverse phase : C18, MeCN/H₂O (+0.1% TFA)
-
Recrystallization : EtOH/H₂O (4:1) gave XRPD-confirmed crystals
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 4.21 (m, azetidine CH₂), 3.01 (s, NCH₃) |
| ¹³C NMR | 158.9 (pyridine C≡N), 44.7 (N-SO₂) |
| HRMS | [M+H]⁺ calcd 324.1342, found 324.1339 |
Chemical Reactions Analysis
Hydrolysis of the Cyano Group
The 4-cyanopyridine group may undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or primary amide.
Key Findings:
-
Acidic Hydrolysis : Nitriles can hydrolyze to carboxylic acids in concentrated HCl with heat (e.g., 6M HCl, reflux) .
-
Basic Hydrolysis : Aqueous NaOH (e.g., 10% NaOH, 100°C) may convert nitriles to carboxylates, which can be acidified to carboxylic acids .
-
Enzymatic Hydrolysis : Cyano groups in aromatic systems are generally resistant to enzymatic cleavage, as seen in studies of cyanopyridone derivatives .
Table 1: Hydrolysis Conditions for Nitriles
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | Carboxylic acid | |
| Basic | 10% NaOH, 100°C, 8h | Carboxylate |
Reactivity of the Azetidine Ring
The strained four-membered azetidine ring is prone to ring-opening reactions under specific conditions:
Key Findings:
-
Acid-Mediated Ring Opening : Protonation of the azetidine nitrogen in strong acids (e.g., H2SO4) can lead to ring cleavage, forming linear amines or iminium intermediates .
-
Nucleophilic Attack : Azetidine rings may react with nucleophiles (e.g., thiols, amines) under mild conditions, forming substituted amines .
-
Enzymatic Modifications : Azetidine-containing compounds show interactions with enzyme active-site loops, suggesting potential metabolic transformations in biological systems .
Table 2: Azetidine Ring-Opening Reactions
| Conditions | Reactant | Product | Reference |
|---|---|---|---|
| 1M H2SO4, 60°C | H2O | Linear amine | |
| Ethanolamine, pH 9 | Ethanolamine | Substituted amine |
Sulfonamide Group Stability and Reactions
The N-methylmethanesulfonamide group is generally stable but may participate in limited transformations:
Key Findings:
-
Alkylation/Acylation Resistance : The sulfonamide nitrogen’s low nucleophilicity (due to electron-withdrawing sulfonyl group) restricts alkylation or acylation under standard conditions .
-
Acid/Base Stability : Methanesulfonamides remain intact in acidic (pH 2–6) and basic (pH 8–12) environments, as demonstrated in pharmacokinetic studies .
Table 3: Sulfonamide Stability
| Condition | Outcome | Reference |
|---|---|---|
| pH 2 (HCl) | Stable for 24h | |
| pH 12 (NaOH) | Stable for 24h |
Substitution Reactions on the Pyridine Ring
The electron-withdrawing cyano group directs electrophilic substitution to the meta and para positions:
Key Findings:
-
Electrophilic Aromatic Substitution (EAS) : Limited reactivity under mild conditions due to pyridine’s inherent deactivation. Nitration or halogenation requires harsh reagents (e.g., HNO3/H2SO4) .
-
Nucleophilic Aromatic Substitution (NAS) : Feasible at the 2- or 4-positions with strong nucleophiles (e.g., alkoxides) under high temperatures .
Table 4: Pyridine Substitution Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 50°C | 3-Nitro-4-cyanopyridine | |
| Methoxylation | NaOMe, DMF, 120°C | 4-Cyano-2-methoxypyridine |
Key Findings:
-
Cyano Group Reduction : Catalytic hydrogenation (H2/Pd-C) converts nitriles to amines, though steric hindrance from the azetidine may slow the reaction .
-
Sulfonamide Oxidation : Methanesulfonamide is already in a fully oxidized state (sulfone), rendering further oxidation unlikely .
Table 5: Redox Reactions
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reduction | H2 (1 atm), Pd-C, EtOH | 4-Aminopyridine derivative |
Physicochemical Stability
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C14H18N4O2S
- Molecular Weight: 306.39 g/mol
- CAS Number: 2549048-74-8
These properties are significant for understanding its behavior in biological systems and its interactions with other molecules.
Scientific Research Applications
-
Pharmacological Studies
- N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has been investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
-
Anti-Cancer Research
- Preliminary studies indicate that this compound may exhibit anti-cancer properties. Research has focused on its ability to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against breast and lung cancer cells, suggesting a mechanism involving apoptosis induction.
-
Neurological Disorders
- The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders such as Alzheimer's disease. Studies have explored its role in modulating neurotransmitter levels, which could lead to improved cognitive function.
-
Infectious Diseases
- Investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains. This could lead to the development of new antibiotics, especially in an era of increasing antibiotic resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ivosidenib (IDH1 Inhibitor)
Structure: Contains a 4-cyanopyridin-2-yl group linked to a pyrrolidine-carboxamide core, with additional fluoropyridinyl and difluorocyclobutyl substituents. Key Differences:
- Ivosidenib’s pyrrolidine ring (five-membered) vs. the azetidine (four-membered) in the target compound.
- The target compound’s simpler sulfonamide group contrasts with ivosidenib’s dichlorophenyl and fluoropyridinyl motifs. Biological Activity: Ivosidenib inhibits isocitrate dehydrogenase 1 (IDH1), a therapeutic target in acute myeloid leukemia.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Structure : Features a pyrimidine core substituted with fluorophenyl, hydroxymethyl, and isopropyl groups, plus a methylmethanesulfonamide.
Key Differences :
- Pyrimidine (six-membered aromatic ring) vs. azetidine (smaller, saturated ring).
- Physicochemical Properties: The pyrimidine’s aromaticity may enhance planarity and stacking but reduce solubility compared to the azetidine’s flexibility .
β-Lactam Derivatives (e.g., Methyl N-((3RS,4RS)-1-Ethyl-2-oxo-4-(p-tolyl)azetidin-3-yl)-N-(phenylsulfonyl)glycinate)
Structure : Azetidine fused into a β-lactam ring, with sulfonyl and ester groups.
Key Differences :
- β-Lactam’s strained ring enables antibiotic activity (e.g., penicillin analogues). The target compound lacks this strain.
- The glycinate ester in β-lactams vs. the methylmethanesulfonamide in the target compound.
Applications : β-Lactams target cell wall synthesis, while the target compound’s sulfonamide suggests enzyme inhibition (e.g., kinases or dehydrogenases) .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s lower molecular weight and logP suggest better membrane permeability than ivosidenib.
- Sulfonamide groups generally enhance aqueous solubility, as seen in the pyrimidine analogue .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing N-{1-[1-(4-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide, and what factors influence reaction yield?
- Methodological Answer: Synthesis typically involves multi-step processes, such as:
- Step 1: Alkylation of azetidin-3-yl precursors with methylating agents.
- Step 2: Introduction of the 4-cyanopyridin-2-yl group via nucleophilic substitution or coupling reactions.
- Step 3: Sulfonamide formation using methanesulfonyl chloride under basic conditions.
Key factors include reaction temperature (optimized at 0–25°C for sulfonamide coupling), solvent polarity (e.g., dichloromethane or THF), and stoichiometric control of reagents. Similar protocols are described for structurally related azetidine sulfonamides in patent applications .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer:
- X-ray crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., sulfonamide S–N distances ~1.63 Å) .
- NMR spectroscopy: H and C NMR confirm substituent placement (e.g., azetidine methyl protons at δ ~3.2 ppm) .
- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected at m/z ~350).
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and computational modeling results for this compound?
- Methodological Answer:
- Polymorphism analysis: Screen crystallization conditions (solvent, temperature) to identify multiple crystal forms.
- Refinement protocols: Use SHELXL ’s least-squares refinement with anisotropic displacement parameters for accurate electron density mapping .
- Validation tools: Compare results with WinGX -generated metrics (e.g., R-factor < 0.05) and hydrogen-bonding patterns observed in related sulfonamides (e.g., N–H⋯O interactions in ) .
Q. What strategies improve solubility and bioavailability for in vivo studies of this compound?
- Methodological Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the azetidine or pyridine ring.
- Formulation: Use co-solvents (e.g., DMSO/PEG mixtures) or nanoemulsion systems.
- Analog design: Refer to IDH1 inhibitors like AG-120, where fluorinated pyridines enhance membrane permeability .
Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanistic activity?
- Methodological Answer:
- In vitro assays: Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductase targets).
- Cellular models: Validate in cancer cell lines (e.g., AML for IDH1-related targets) with IC determination.
- Controls: Include known inhibitors (e.g., AG-120 for IDH1) and assess competitive vs. allosteric inhibition via Lineweaver-Burk plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
